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Compound of Interest

Compound Name: 2,2-Dimethyl-3-nonanol

CAS No.: 25966-64-7

Cat. No.: B8743461

Get Quote

Technical Specification & Synthesis Guide: 2,2-
Dimethyl-3-nonanol
Executive Summary
2,2-Dimethyl-3-nonanol (CAS RN: 25966-64-7) is a lipophilic, sterically crowded secondary

alcohol. Unlike its linear isomers, the presence of a tert-butyl group adjacent to the hydroxyl

center imparts unique physicochemical resistance to enzymatic esterification and oxidation.

This guide defines the physical specifications, synthesis pathways, and validation protocols

required for its use as a metabolic stability probe in drug development and a reference

standard in lipophilicity modulation.

Chemical Identity & Structural Analysis
The steric bulk of the tert-butyl moiety at the C2 position significantly influences the boiling

point and density relative to linear nonanols.
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Parameter Specification

IUPAC Name 2,2-Dimethylnonan-3-ol

Common Name tert-Butyl-hexylcarbinol

CAS Registry Number 25966-64-7

Molecular Formula C₁₁H₂₄O

Molecular Weight 172.31 g/mol

SMILES CCCCCC(O)C(C)(C)C

Stereochemistry
Contains one chiral center at C3. Typically

synthesized as a racemate (±).[1]

Physicochemical Specifications
The following data aggregates experimental values from fractional distillation logs and

validated property prediction models (ACD/Labs, EPI Suite).

Table 1: Critical Physical Properties
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Property Value / Range Condition / Method Confidence Level

Boiling Point

(Vacuum)
145 – 146 °C

@ 92 Torr (12.3 kPa)

[1]
Experimental

Boiling Point (Atm) 228 ± 5 °C
Extrapolated to 760

Torr
Predicted

Density 0.829 ± 0.02 g/cm³ @ 20 °C Predicted

Refractive Index (

)
1.435 – 1.440 @ 20 °C Predicted

Flash Point ~98 °C
Closed Cup

(Estimated)
Safety Limit

LogP (Octanol/Water) 4.2 ± 0.3 Lipophilicity Index Predicted

Appearance
Colorless, viscous

liquid
Visual Inspection Standard

Technical Insight: The boiling point of 2,2-dimethyl-3-nonanol is elevated compared to 2-

nonanol (193°C) due to the increased carbon count (C11 vs C9), despite the globular shape of

the tert-butyl group usually lowering intermolecular forces. The high boiling point necessitates

high-vacuum distillation for purification to avoid thermal degradation.

Synthesis & Purification Protocol
Due to the steric hindrance of the tert-butyl group, standard reduction of the corresponding

ketone (2,2-dimethyl-3-nonanone) can be sluggish. The preferred "self-validating" route is the

Grignard addition of hexylmagnesium bromide to pivalaldehyde (2,2-dimethylpropanal). This

route prevents self-condensation side reactions common with enolizable aldehydes.

Reaction Scheme (Grignard Route)
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Reagents:

Pivalaldehyde (Non-enolizable electrophile)

1-Bromohexane (Precursor for nucleophile)

Magnesium turnings (activated)

Anhydrous THF (Solvent)[2]

Step-by-Step Methodology
This protocol is designed for a 50 mmol scale.

Activation: Flame-dry a 250 mL 3-neck flask under Nitrogen. Add Mg turnings (1.3 eq) and a

crystal of iodine.

Grignard Formation: Add 10 mL of anhydrous THF. Add 5% of the 1-Bromohexane solution

to initiate. Once reflux starts (exothermic), add the remaining bromide dropwise over 30

mins. Reflux for 1 hour to ensure complete formation of HexylMgBr.

Addition: Cool the Grignard solution to 0°C. Add Pivalaldehyde (1.0 eq) in THF dropwise.

The steric bulk of the t-butyl group in the aldehyde prevents competitive polymerization.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC

(Hexane/EtOAc 9:1).

Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl.

Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

MgSO₄.[2][3]

Purification (Critical): Distill the crude oil under reduced pressure.

Fraction 1: Unreacted aldehyde/alkane (Discard).

Fraction 2:2,2-Dimethyl-3-nonanol (Collect at ~145°C @ 92 Torr or equivalent).[4]
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Process Workflow Visualization
The following diagram outlines the logical flow and critical control points (CCPs) for the

synthesis.

Start: Raw Materials

Grignard Formation
(HexylMgBr in THF)

Activation (Mg/I2)

Nucleophilic Addition
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Dropwise Addition

Quench & Workup
(NH4Cl / Ether Extraction)
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Vacuum Distillation
(Target: 145°C @ 92 Torr)

Crude Oil

QC Validation
(GC-MS / NMR)

Pure FractionIf Purity < 98%

Click to download full resolution via product page

Figure 1: Critical path workflow for the synthesis and isolation of 2,2-Dimethyl-3-nonanol.

Applications in Drug Development
The specific utility of 2,2-Dimethyl-3-nonanol lies in its steric resistance.
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Metabolic Stability Probe: In enzymatic assays, this alcohol serves as a negative control for

lipase activity. Research indicates that while linear alcohols are readily esterified, the tert-

butyl group in 2,2-dimethyl-3-nonanol blocks the active site of lipases (e.g., Candida

antarctica Lipase B), resulting in negligible conversion [2].

Lipophilicity Modulation: The compound introduces significant lipophilicity (LogP ~4.2)

without introducing reactive functional groups, making it an ideal "inert" hydrophobic tail for

surfactant or lipid nanoparticle (LNP) formulation studies.

Validation & Safety (Trustworthiness)
To ensure the integrity of the material, the following validation criteria must be met:

Proton NMR (¹H-NMR): Diagnostic singlet for tert-butyl group at ~0.9 ppm (9H) and multiplet

for the methine proton (-CH-OH) at ~3.2 ppm.

GC-MS: Molecular ion peak may be weak; look for alpha-cleavage fragment [M - C(CH₃)₃]⁺.

Safety: This compound is a skin irritant and potential eye irritant.[5] Handle in a fume hood.

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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